Superior Method Comparison Slope: Everolimus-d4 vs. 32-Desmethoxyrapamycin as Internal Standard
In a head-to-head method comparison study, Everolimus-d4 demonstrated a substantially better correlation slope (0.95) when compared against an independent reference LC-MS/MS method than did the structural analog internal standard 32-desmethoxyrapamycin (0.83) across a clinically relevant everolimus concentration range of 1.2-12.7 ng/mL [1]. Both internal standards achieved acceptable correlation coefficients (r > 0.98) and similar lower limits of quantification (LLOQ = 1.0 ng/mL with analytical recovery 98.3%-108.1%), indicating that while both are viable, Everolimus-d4 provides measurably improved inter-laboratory agreement [1].
| Evidence Dimension | Method comparison slope vs. independent LC-MS/MS reference method |
|---|---|
| Target Compound Data | Slope = 0.95 |
| Comparator Or Baseline | 32-Desmethoxyrapamycin: Slope = 0.83 |
| Quantified Difference | Absolute slope difference = 0.12 (14.5% relative improvement toward unity) |
| Conditions | Everolimus concentration range 1.2-12.7 ng/mL in human whole blood; LC-MS/MS with MRM transitions 975.6 → 908.7 (quantifier) and 975.6 → 926.9 (qualifier) |
Why This Matters
A slope closer to 1.0 indicates reduced proportional systematic bias in method comparisons, which is critical for laboratories requiring traceable, harmonized everolimus measurements across different analytical platforms and clinical sites.
- [1] Heideloff C, Payto D, Wang S. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method. Ther Drug Monit. 2013;35(2):246-250. View Source
